Acetic acid, praseodymium(3+) salt, monohydrate (9CI) Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
Brand Name: Vulcanchem
CAS No.: 17829-83-3
VCID: VC13793080
InChI: InChI=1S/C2H4O2.H2O.Pr/c1-2(3)4;;/h1H3,(H,3,4);1H2;
SMILES: CC(=O)O.O.[Pr]
Molecular Formula: C2H6O3Pr
Molecular Weight: 218.97 g/mol

Acetic acid, praseodymium(3+) salt, monohydrate (9CI)

CAS No.: 17829-83-3

Cat. No.: VC13793080

Molecular Formula: C2H6O3Pr

Molecular Weight: 218.97 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, praseodymium(3+) salt, monohydrate (9CI) - 17829-83-3

Specification

CAS No. 17829-83-3
Molecular Formula C2H6O3Pr
Molecular Weight 218.97 g/mol
IUPAC Name acetic acid;praseodymium;hydrate
Standard InChI InChI=1S/C2H4O2.H2O.Pr/c1-2(3)4;;/h1H3,(H,3,4);1H2;
Standard InChI Key LGKSHZPJRZEEHS-UHFFFAOYSA-N
SMILES CC(=O)O.O.[Pr]
Canonical SMILES CC(=O)O.O.[Pr]

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The compound crystallizes in a monoclinic system where the Pr³⁺ ion adopts an eight-coordinate geometry. Three bidentate acetate ligands occupy six coordination sites, while the remaining two positions are filled by the oxygen atoms from the water molecule and a neighboring acetate group. This arrangement creates a layered structure stabilized by hydrogen bonding between water molecules and acetate oxygens. The canonical SMILES representation (CC(=O)O.O.[Pr]) confirms the presence of distinct acetate and hydration moieties.

Table 1: Fundamental Physicochemical Properties

PropertyValue/Descriptor
CAS Registry Number17829-83-3
Molecular FormulaC₂H₆O₃Pr
Molar Mass218.97 g/mol
Crystal SystemMonoclinic
Coordination Number8
SolubilitySoluble in polar solvents
Thermal StabilityDecomposes at 220°C

Spectroscopic Fingerprints

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic vibrational modes:

  • ν(COO⁻): 1560 cm⁻¹ (asymmetric stretch) and 1420 cm⁻¹ (symmetric stretch)

  • δ(H₂O): 1635 cm⁻¹ (scissoring)

  • ν(Pr-O): 480 cm⁻¹
    X-ray photoelectron spectroscopy (XPS) of the Pr 3d₅/₂ level shows a binding energy of 933.7 eV, consistent with Pr³⁺ oxidation state .

Synthesis and Purification Methodologies

Direct Precipitation Route

The most industrially viable synthesis involves refluxing praseodymium(III) oxide (Pr₂O₃) with glacial acetic acid under nitrogen atmosphere:
Pr2O3+6CH3COOH2Pr(CH3COO)3H2O+3H2O\text{Pr}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Pr}(\text{CH}_3\text{COO})_3\cdot\text{H}_2\text{O} + 3\text{H}_2\text{O}
Reaction parameters critically influence product morphology:

  • Acid Concentration: ≥90% acetic acid yields phase-pure product

  • Temperature: Optimal at 80–85°C

  • Atmosphere: Inert gas prevents Pr³⁺ oxidation to Pr⁴⁺

Alternative Synthetic Pathways

Comparative studies identify three high-yield approaches:

Table 2: Synthesis Method Comparison

Starting MaterialReaction ConditionsYield (%)Purity (%)
Pr(OH)₃70°C, 4h, acetic acid9299.5
Pr₂(CO₃)₃90°C, 6h, acetic acid8898.7
Pr(NO₃)₃·6H₂OEthanol reflux, 12h8597.3

The hydroxide route provides optimal stoichiometric control, while nitrate-derived synthesis introduces residual nitrate impurities requiring iterative recrystallization from ethanol/water mixtures .

Thermal Decomposition Behavior

Atmosphere-Dependent Phase Transitions

Thermogravimetric analysis (TGA) under varying atmospheres reveals distinct decomposition pathways:

Figure 1: TGA/DSC Profiles (10°C/min Heating Rate)

AtmosphereDecomposition Steps (°C)Final Product (600°C)Surface Area (m²/g)
O₂220, 380, 550PrO₂12.4
Ar210, 365, 520PrO₁.₈₃₃28.9
O₂/Ar (1:1)215, 375, 535PrO₁.₈₃₃/PrO₂ Mix19.7

Oxygen-rich conditions favor PrO₂ formation through complete acetate ligand oxidation, while inert atmospheres yield non-stoichiometric PrO₁.₈₃₃ with enhanced mesoporosity . The intermediate PrO₁.₈₃₃ phase exhibits a fluorite-type structure with ordered oxygen vacancies, as confirmed by Rietveld refinement of XRD patterns .

Surface Acidity Modulation

CO adsorption FTIR studies on PrO₁.₈₃₃ reveal two distinct Lewis acid sites:

  • Strong Sites: Pr³⁺ in cubic coordination (ν(CO) at 2195 cm⁻¹)

  • Weak Sites: Pr³⁺ in distorted octahedral geometry (ν(CO) at 2178 cm⁻¹)
    This bifunctional acidity enables tailored catalytic applications through controlled thermal treatment.

Functional Applications in Advanced Materials

Luminescent Material Precursors

Praseodymium acetate monohydrate serves as the primary source for Pr³⁺ doping in:

  • YAG Phosphors: Pr:YAG (Y₃Al₅O₁₂) shows ²D₂→³H₄ emission at 610 nm for red LEDs

  • Upconversion Nanoparticles: NaYF₄:Pr³⁺/Yb³⁺ converts 980 nm IR to visible blue light (475 nm)
    Precursor purity directly impacts photoluminescence quantum yield, with acetate-derived materials showing 18% higher efficiency than nitrate-based equivalents.

Solid Oxide Fuel Cell (SOFC) Electrolytes

Praseodymium-doped ceria (PDC) electrolytes synthesized from acetate precursors demonstrate enhanced ionic conductivity:
σ600°C=0.12 S/cm for Ce0.9Pr0.1O2δ vs. 0.08 S/cm for nitrate-derived counterparts\sigma_{600°C} = 0.12\ \text{S/cm}\ \text{for}\ \text{Ce}_{0.9}\text{Pr}_{0.1}\text{O}_{2-\delta}\ \text{vs.}\ 0.08\ \text{S/cm}\ \text{for nitrate-derived counterparts}
This improvement stems from optimized Pr³⁺/Pr⁴⁺ redox cycling and oxygen vacancy ordering.

Catalytic Performance in Organic Transformations

Esterification Catalysis

In the synthesis of methyl acrylate from acrylic acid and methanol:
CH2=CHCOOH+CH3OHPr(OAc)3CH2=CHCOOCH3+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{Pr(OAc)}_3} \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O}
Praseodymium acetate achieves 94% conversion at 120°C vs. 78% for homogeneous H₂SO₄ catalyst, with negligible metal leaching.

Friedel-Crafts Alkylation

Benzylation of toluene demonstrates shape-selective catalysis:

Catalyst FormPara Selectivity (%)Turnover Frequency (h⁻¹)
PrO₁.₈₃₃ (Ar-treated)921450
PrO₂ (O₂-treated)67890

The enhanced para-selectivity in Ar-treated catalysts correlates with stronger Lewis acidity and mesoporous structure .

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